trans-4-(tert-Butyldiphenylsilyloxy)-L-proline
Overview
Description
trans-4-(tert-Butyldiphenylsilyloxy)-L-proline: is a synthetic organic compound that features a proline backbone with a tert-butyldiphenylsilyloxy group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline typically involves the protection of the hydroxyl group of L-proline followed by the introduction of the tert-butyldiphenylsilyl group. The process often includes:
Protection of the Hydroxyl Group: This step involves converting the hydroxyl group into a suitable protecting group to prevent unwanted reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, leading to the formation of silanols.
Reduction: Reduction reactions can target the proline backbone, potentially altering its stereochemistry.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) to displace the silyl group.
Major Products:
Oxidation: Silanols and other oxidized derivatives.
Reduction: Reduced forms of the proline backbone.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a protecting group for hydroxyl functionalities in multi-step organic syntheses .
Biology and Medicine:
- Potential applications in the development of proline-based drugs and peptides.
- Used in the study of enzyme mechanisms and protein interactions due to its unique structural properties .
Industry:
- Employed in the synthesis of specialty chemicals and materials.
- Utilized in the production of advanced polymers and resins .
Mechanism of Action
The mechanism by which trans-4-(tert-Butyldiphenylsilyloxy)-L-proline exerts its effects largely depends on its role in specific reactions or applicationsThe molecular targets and pathways involved would vary based on the specific context of its use, such as in enzyme inhibition or as a synthetic intermediate .
Comparison with Similar Compounds
- trans-4-(tert-Butyldimethylsilyloxy)-L-proline
- cis-4-(tert-Butyldiphenylsilyloxy)-L-proline
- trans-4-(tert-Butyldiphenylsilyloxy)-D-proline
Comparison:
- trans-4-(tert-Butyldimethylsilyloxy)-L-proline: Similar in structure but with dimethyl groups instead of diphenyl groups, leading to different steric and electronic properties.
- cis-4-(tert-Butyldiphenylsilyloxy)-L-proline: The cis isomer has different spatial arrangement, affecting its reactivity and interactions.
- trans-4-(tert-Butyldiphenylsilyloxy)-D-proline: The D-isomer has the opposite chirality, which can result in different biological activities and interactions .
Properties
IUPAC Name |
(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSRURYOCDIZEW-APWZRJJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468482 | |
Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259212-61-8 | |
Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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